N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide
Overview
Description
N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide, also known as FME, is a chemical compound that has been extensively studied for its potential therapeutic applications. FME belongs to the family of N-acylphenylalanine-based compounds and is structurally similar to the well-known analgesic drug, fentanyl. However, FME has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide is not fully understood, but it is believed to act as a mu-opioid receptor agonist, similar to fentanyl. However, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been found to exhibit a higher affinity for the mu-opioid receptor than fentanyl, which may contribute to its potent analgesic effects. Additionally, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been found to exhibit activity at other receptors such as the delta-opioid receptor and the sigma receptor, which may contribute to its unique effects.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been found to exhibit potent analgesic effects in animal models of acute and chronic pain. Additionally, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been found to exhibit anti-tumor activity in various cancer cell lines. N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has also been found to reduce drug-seeking behavior in animal models of drug addiction. However, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been found to exhibit respiratory depression and sedation, which are common side effects of mu-opioid receptor agonists.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor, making it an ideal tool for studying opioid receptor function. Additionally, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been found to exhibit unique effects compared to other mu-opioid receptor agonists, making it a promising candidate for further research. However, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has limitations, including its potential for respiratory depression and sedation, which may limit its use in certain experimental paradigms.
Future Directions
There are several future directions for research on N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide, including further studies on its mechanism of action and its potential therapeutic applications. Additionally, research on the pharmacokinetics and pharmacodynamics of N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide may provide valuable information for its clinical development. Further studies on the potential side effects of N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide, such as respiratory depression and sedation, may also be necessary to ensure its safety for clinical use. Overall, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide represents a promising candidate for further research in the fields of pain management, cancer treatment, and drug addiction.
Scientific Research Applications
N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, cancer treatment, and drug addiction. N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been found to exhibit potent analgesic effects in animal models of acute and chronic pain. Additionally, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer treatment. N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has also been found to reduce drug-seeking behavior in animal models of drug addiction, suggesting its potential use in addiction treatment.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(3-methylphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-4-2-5-11(8-10)16-14(18)13(17)15-9-12-6-3-7-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKZESHGJBKLQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N'-(3-methylphenyl)ethanediamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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